N-[(2R,3R)-6-oxo-2-(2-propan-2-ylpyrazol-3-yl)piperidin-3-yl]pyridazine-3-carboxamide
Description
N-[(2R,3R)-6-oxo-2-(2-propan-2-ylpyrazol-3-yl)piperidin-3-yl]pyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine ring, a piperidine ring, and a pyrazole moiety, making it a unique structure with interesting chemical properties.
Properties
IUPAC Name |
N-[(2R,3R)-6-oxo-2-(2-propan-2-ylpyrazol-3-yl)piperidin-3-yl]pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2/c1-10(2)22-13(7-9-18-22)15-11(5-6-14(23)20-15)19-16(24)12-4-3-8-17-21-12/h3-4,7-11,15H,5-6H2,1-2H3,(H,19,24)(H,20,23)/t11-,15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPOCFHGRWTADK-IAQYHMDHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C2C(CCC(=O)N2)NC(=O)C3=NN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C(=CC=N1)[C@H]2[C@@H](CCC(=O)N2)NC(=O)C3=NN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R,3R)-6-oxo-2-(2-propan-2-ylpyrazol-3-yl)piperidin-3-yl]pyridazine-3-carboxamide typically involves multiple steps, including the formation of the piperidine and pyrazole rings, followed by their coupling with the pyridazine ring. Common synthetic routes may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
Formation of the Pyrazole Ring: This step often involves the reaction of hydrazines with 1,3-diketones or their equivalents under reflux conditions.
Coupling with Pyridazine Ring: The final step involves the coupling of the piperidine and pyrazole intermediates with a pyridazine derivative, often using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(2R,3R)-6-oxo-2-(2-propan-2-ylpyrazol-3-yl)piperidin-3-yl]pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-[(2R,3R)-6-oxo-2-(2-propan-2-ylpyrazol-3-yl)piperidin-3-yl]pyridazine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(2R,3R)-6-oxo-2-(2-methylpyrazol-3-yl)piperidin-3-yl]pyridazine-3-carboxamide
- N-[(2R,3R)-6-oxo-2-(2-ethylpyrazol-3-yl)piperidin-3-yl]pyridazine-3-carboxamide
- N-[(2R,3R)-6-oxo-2-(2-phenylpyrazol-3-yl)piperidin-3-yl]pyridazine-3-carboxamide
Uniqueness
The uniqueness of N-[(2R,3R)-6-oxo-2-(2-propan-2-ylpyrazol-3-yl)piperidin-3-yl]pyridazine-3-carboxamide lies in its specific substitution pattern and the presence of the isopropyl group on the pyrazole ring, which may confer distinct chemical and biological properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
